"Benzenamine, N-[3-(triethoxysilyl)propyl]-" chemical structure and properties
"Benzenamine, N-[3-(triethoxysilyl)propyl]-" chemical structure and properties
Executive Summary & Chemical Logic
Benzenamine, N-[3-(triethoxysilyl)propyl]- (commonly referred to as N-phenyl-3-aminopropyltriethoxysilane, CAS: 38280-61-4) is a highly specialized bifunctional organosilane. Unlike standard aliphatic aminosilanes (such as APTES), this molecule incorporates a secondary amine flanked by a bulky phenyl ring.
For materials scientists and molecular engineers, this structural modification is critical. The triethoxysilyl group serves as an inorganic anchor, capable of covalent condensation with hydroxylated surfaces (glass, silica, metals). Conversely, the N-phenyl secondary amine provides a highly controlled organic reaction site. The steric hindrance and hydrophobicity of the phenyl ring prevent premature cross-linking in complex polymer matrices, while enabling unique π−π stacking interactions essential for advanced molecular electronics and high-performance anti-corrosion barrier coatings.
Mechanistic Action: The Silane Coupling Paradigm
The efficacy of N-[3-(triethoxysilyl)propyl]aniline relies on a sequential phase-transition mechanism that bridges the inorganic-organic divide. The causality of this mechanism is driven by moisture-activated hydrolysis followed by thermal condensation.
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Hydrolysis: In the presence of ambient moisture or an aqueous solvent, the three ethoxy ( −OCH2CH3 ) leaving groups are hydrolyzed to form a highly reactive silanetriol ( −Si(OH)3 ).
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Hydrogen Bonding: The silanetriol migrates to the inorganic substrate, forming dense hydrogen-bond networks with native surface hydroxyls (e.g., Fe−OH on steel or Si−OH on glass).
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Condensation: Upon thermal curing, water is eliminated, forging permanent covalent metallo-siloxane bonds ( Si−O−Metal ).
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Organic Integration: The outward-facing N-phenyl amine interacts with the applied organic matrix via controlled secondary amine reactivity or hydrophobic/ π -stacking interactions.
Workflow of the silane coupling mechanism from hydrolysis to matrix integration.
High-Impact Applications & Workflows
Organic-Inorganic Hybrid (OIH) Sol-Gel Coatings
Historically, metal corrosion mitigation relied on toxic hexavalent chromium ( Cr6+ ) conversion coatings. N-[3-(triethoxysilyl)propyl]aniline serves as a next-generation, environmentally compliant alternative for Organic-Inorganic Hybrid (OIH) sol-gel coatings . When co-polymerized with network formers like Tetraethyl orthosilicate (TEOS), the bulky phenyl group increases the coating's cross-link density and hydrophobicity, drastically reducing the permeation of aqueous electrolytes ( Cl− ions) to the metal surface.
Surface Functionalization for Molecular Electronics
In the realm of nano-electronics, this specific silane is utilized to construct photo-responsive molecular wires. Researchers utilize the N-phenyl terminal to modify glass substrates, creating a compatible, π -rich monolayer. This monolayer acts as an anchor for dendron-protected porphyrin polymers. When subsequently doped with a fullerene ( C60 ) derivative, the system achieves highly efficient photo-induced electron transfer, functioning as a nanoscale conductive wire .
Stepwise assembly of a photo-responsive molecular wire via silane anchoring.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating immediate quantitative feedback loops to verify experimental success.
Protocol 1: Synthesis of Sol-Gel Anticorrosive Barrier Coating
Causality: The steric bulk of the N-phenyl group prevents rapid, uncontrolled condensation of the secondary amine with the silanol network, allowing for a longer pot-life and a denser, defect-free final film.
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Precursor Hydrolysis: In a glass reactor, combine N-[3-(triethoxysilyl)propyl]aniline and TEOS (1:3 molar ratio) in an ethanol/water solvent system (70:30 v/v).
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Catalysis: Adjust the pH to 4.0 using 0.1M acetic acid to catalyze the hydrolysis of the ethoxy groups. Stir vigorously for 2 hours.
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Aging: Allow the sol to age for 24 hours at 25°C to form stable oligomeric siloxane networks.
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Substrate Application: Dip-coat pre-cleaned mild steel substrates into the sol at a controlled withdrawal rate of 100 mm/min to ensure uniform film thickness.
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Thermal Curing: Cure the coated substrates at 120°C for 2 hours to drive off residual solvent and finalize the Si−O−Fe crosslinking.
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System Validation:
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Hydrophobicity Check: Measure the water contact angle. A successful N-phenyl oriented surface must yield an angle >90∘ .
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Barrier Integrity: Perform Electrochemical Impedance Spectroscopy (EIS) in 3.5% NaCl. The low-frequency impedance modulus ( ∣Z∣0.01Hz ) must exceed 106Ω⋅cm2 to validate anti-corrosion efficacy.
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Protocol 2: Monolayer Modification for Porphyrin-Fullerene Anchoring
Causality: Standard aliphatic silanes fail to provide the necessary structural rigidity and π -compatibility required to anchor conjugated porphyrin polymers without inducing conformational defects.
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Substrate Activation: Treat a glass substrate with Piranha solution ( H2SO4:H2O2 3:1) for 30 minutes to maximize surface silanol ( −OH ) density. (Caution: Highly reactive and corrosive).
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Silanization: Immerse the activated substrate in a 1% (v/v) solution of N-[3-(triethoxysilyl)propyl]aniline in anhydrous toluene for 24 hours under an inert argon atmosphere.
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Polymer Deposition: Deposit dendron-protected porphyrin polymers onto the silanized glass using the Langmuir-Blodgett method at an interface pressure of 1 mN/m.
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Fullerene Coordination: Soak the substrate in a toluene solution of a pyridinyl-functionalized fullerene ( C60 ) derivative for 12 hours. The pyridinyl nitrogen will coordinate directly with the central Zinc atom of the porphyrin.
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System Validation:
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Topographical Verification: Analyze the surface via Atomic Force Microscopy (AFM). The baseline porphyrin polymer height should measure 3.1±0.5 nm. Post-coordination, the height must strictly increase to 3.9±0.3 nm. This exact Δ of ∼0.8 nm corresponds to the diameter of the C60 fullerene, mathematically validating successful molecular docking .
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Quantitative Data & Performance Metrics
Table 1: Physicochemical Profiling
| Property | Value |
| IUPAC Name | N-[3-(triethoxysilyl)propyl]aniline |
| CAS Registry Number | 38280-61-4 |
| Molecular Formula | C15H27NO3Si |
| Molar Mass | 297.47 g/mol |
| Appearance | Colorless to pale yellow transparent liquid |
| Key Functional Groups | Secondary amine, N-phenyl ring, Triethoxysilyl anchor |
| Primary Utility | Adhesion promoter, OIH sol-gel precursor, Surface modifier |
Table 2: Comparative Performance of Silane Precursors in Sol-Gel Coatings
| Precursor Type | Amine Type | Hydrophobicity (Contact Angle) | Barrier Resistance (EIS, Ω⋅cm2 ) | Matrix Compatibility & Kinetics |
| APTES (Standard) | Primary | Moderate ( ∼60−70∘ ) | ∼104−105 | High reactivity; highly prone to premature bulk gelation. |
| N-Phenyl-APTES | Secondary | High ( >90∘ ) | >106 | Controlled reactivity; excellent thermal stability and pot-life. |
